{2-[Acetyl(methyl)amino]phenyl}methyl acetate
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Overview
Description
{2-[Acetyl(methyl)amino]phenyl}methyl acetate is an organic compound that features both an amide and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Acetyl(methyl)amino]phenyl}methyl acetate typically involves the acylation of an amine with an acyl chloride or anhydride, followed by esterification. One common method is to start with the corresponding amine and react it with acetic anhydride under mild conditions to form the amide. The resulting amide is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as boronic acids or triflylpyridinium reagents can enhance the efficiency of the amidation and esterification processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide or ester functional groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the ester carbonyl carbon, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for nucleophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, {2-[Acetyl(methyl)amino]phenyl}methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its amide and ester groups are particularly useful for studying enzyme-catalyzed hydrolysis reactions .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used in the development of new drugs targeting specific enzymes or receptors .
Industry
In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of {2-[Acetyl(methyl)amino]phenyl}methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amide and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context .
Properties
CAS No. |
88703-77-9 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
[2-[acetyl(methyl)amino]phenyl]methyl acetate |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13(3)12-7-5-4-6-11(12)8-16-10(2)15/h4-7H,8H2,1-3H3 |
InChI Key |
DHGYEBFIIZKZFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC=C1COC(=O)C |
Origin of Product |
United States |
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